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Compound of Interest

Compound Name: 4-Methoxyphenethylamine

Cat. No.: B056431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and psychoactive profiles

of 4-methoxyphenethylamine (4-MPEA) and mescaline. The information is compiled from

preclinical and clinical research to support professionals in the fields of pharmacology and drug

development.

Executive Summary
Mescaline is a classic psychedelic phenethylamine with well-documented psychoactive effects

in humans, primarily mediated by its agonist activity at the serotonin 5-HT₂A receptor. In stark

contrast, 4-MPEA, a structurally related compound, is reported to be devoid of psychoactive

effects in humans at doses up to 400 mg. This guide will delve into the pharmacological data

that underpins these profound differences in psychoactivity, presenting available quantitative

data, experimental methodologies, and visual representations of their mechanisms of action.

Pharmacological Profile Comparison
The fundamental difference in the psychoactive effects of 4-MPEA and mescaline stems from

their distinct interactions with key neurotransmitter systems in the central nervous system.

Quantitative Data Summary
The following tables summarize the available quantitative data on the receptor binding affinities

and functional activities of 4-MPEA and mescaline. It is important to note that comprehensive in
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vitro pharmacological data for 4-MPEA is limited in the public domain.

Table 1: Receptor Binding Affinities (Kᵢ, nM) and Functional Activity (EC₅₀, nM)

Target 4-MPEA Mescaline

Serotonin Receptors

5-HT₂A
Low affinity (A₂ = 7,940 nM in

rat stomach fundus strip)[1]

Moderate affinity (Kᵢ in the low

µM range); Agonist (EC₅₀ ≈

10,000 nM)[2][3]

5-HT₂C No specific data available Agonist[3][4]

Trace Amine-Associated

Receptor

TAAR1
Very-low-potency partial

agonist (EC₅₀ = 5,980 nM)[1]
Binds in the low µM range[3]

Monoamine Release

Serotonin (5-HT) Releasing agent (in vitro)[1]

Low dopamine-releasing

activity; may increase 5-HIAA

at high doses[2][3]

Norepinephrine (NE) Releasing agent (in vitro)[1] -

Dopamine (DA) Very weak reuptake inhibitor[1]

Binds to D₁, D₂, and D₃

receptors in the low µM

range[2][4]

Data for 4-MPEA is sparse. The A₂ value represents the concentration producing 50% of the

maximal response in a functional assay.

Psychoactive and Physiological Effects in Humans
Table 2: Comparison of Human Psychoactive and Physiological Effects
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Parameter 4-MPEA Mescaline

Psychoactive Effects Inactive at doses up to 400 mg

Psychedelic effects including

vivid visual and auditory

hallucinations, altered

perception of time and self,

euphoria, and mystical-type

experiences[4][5][6]

Typical Oral Dose Not applicable
200-400 mg of mescaline

sulfate[3]

Onset of Effects Not applicable 30-90 minutes[3]

Duration of Effects Not applicable
6-14 hours (dose-dependent)

[3]

Physiological Effects Not applicable

Increased heart rate and blood

pressure, mydriasis (pupil

dilation), and potential for

nausea and vomiting[3][6]

Mechanism of Action
The distinct psychoactive profiles of 4-MPEA and mescaline can be attributed to their differing

primary mechanisms of action.

Mescaline's Psychedelic Effects: 5-HT₂A Receptor
Agonism
The hallucinogenic effects of mescaline are primarily mediated through its agonist activity at the

serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR).[2][4] Activation of this

receptor in cortical neurons is a hallmark of classic psychedelics.
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Mescaline's primary signaling pathway via the 5-HT₂A receptor.

4-MPEA's Lack of Psychoactivity
4-MPEA's inability to produce psychoactive effects is likely due to a combination of factors:

Low 5-HT₂A Receptor Affinity: It exhibits very low affinity for the 5-HT₂A receptor, the key

target for classic psychedelics.[1]

Rapid Metabolism: It is thought to be rapidly metabolized by monoamine oxidase B (MAO-

B), which would significantly reduce its bioavailability and ability to reach central targets.[1]

Primary Mechanism: Its primary in vitro actions as a monoamine releasing agent and a weak

TAAR1 agonist do not typically mediate classic psychedelic effects.
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Proposed pharmacological actions and metabolism of 4-MPEA.
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Experimental Protocols
Radioligand Binding Assays for Phenethylamines
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., 4-MPEA or mescaline)

for a specific receptor.

General Protocol:

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared

from cultured cells or animal tissue.

Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule

that binds to the receptor) and varying concentrations of the unlabeled test compound.

Separation: The bound radioligand is separated from the unbound radioligand, typically by

rapid filtration through glass fiber filters.

Quantification: The amount of radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The data is analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ is then converted

to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Human Clinical Trials for Psychedelics (Mescaline)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and psychoactive effects of a

psychedelic compound in humans.

Example Protocol (based on Liechti et al., 2023):[5]

Design: Randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy volunteers with previous psychedelic experience.

Intervention: Oral administration of mescaline (e.g., 300 mg or 500 mg) or placebo.

Assessments:
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Subjective Effects: Measured using validated psychometric scales such as the Visual

Analog Scales (VAS), the 5 Dimensions of Altered States of Consciousness (5D-ASC),

and the Adjective Mood Rating Scale (AMRS).

Physiological Effects: Blood pressure, heart rate, and body temperature are monitored.

Pharmacokinetics: Blood samples are collected at regular intervals to determine the

plasma concentration of the drug and its metabolites over time.

Setting: A controlled clinical environment with medical supervision and psychological

support.
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A generalized workflow for a human clinical trial of a psychedelic compound.

Conclusion
The comparison between 4-MPEA and mescaline provides a clear example of how subtle

structural modifications in phenethylamines can lead to dramatically different pharmacological

and psychoactive profiles. Mescaline's potent agonism at the 5-HT₂A receptor is the primary

driver of its profound psychedelic effects. In contrast, 4-MPEA's lack of significant 5-HT₂A

receptor activity, coupled with its likely rapid metabolism, renders it psychoactively inert in

humans. This comparative analysis underscores the critical importance of comprehensive in

vitro and in vivo characterization in the development and understanding of novel psychoactive

compounds. Further research to fully elucidate the receptor binding profile of 4-MPEA would be

beneficial to definitively confirm the mechanisms underlying its lack of psychoactivity.
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[https://www.benchchem.com/product/b056431#comparing-the-psychoactive-effects-of-4-
mpea-and-mescaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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